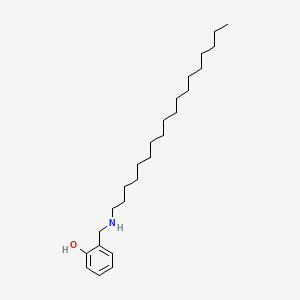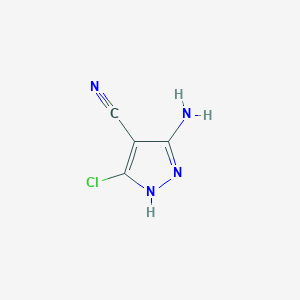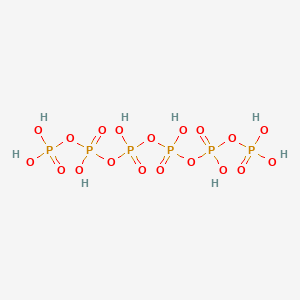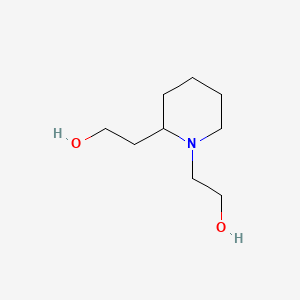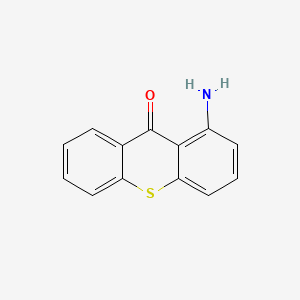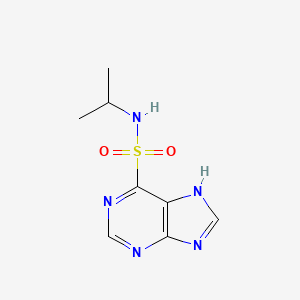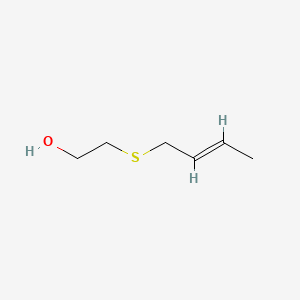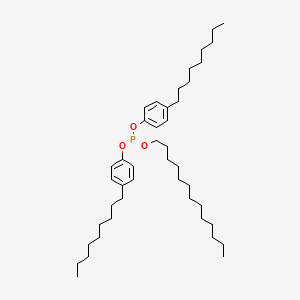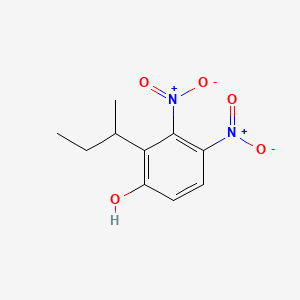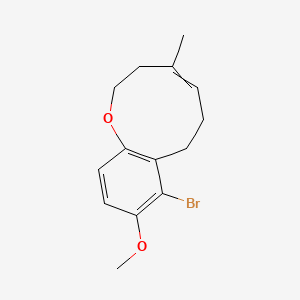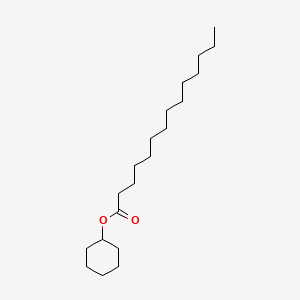
Dihydrogen hexaiodoplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen hexaiodoplatinate is a chemical compound with the formula H₂PtI₆ It is a platinum-based compound where the platinum atom is coordinated with six iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydrogen hexaiodoplatinate can be synthesized through the reaction of platinum metal with iodine in the presence of an oxidizing agent. One common method involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid, which is then reacted with potassium iodide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydrogen hexaiodoplatinate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to elemental platinum using reducing agents like hydrogen or hydrazine.
Substitution: The iodide ligands can be substituted with other ligands, such as chloride or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrogen, hydrazine, or sodium borohydride.
Substitution: Ligand exchange reactions typically occur in aqueous solutions with the addition of the desired ligand.
Major Products:
Reduction: Elemental platinum.
Substitution: Compounds like dihydrogen hexachloroplatinate or dihydrogen hexahydroxyplatinate
Applications De Recherche Scientifique
Dihydrogen hexaiodoplatinate has several applications in scientific research:
Catalysis: It is used as a precursor for the preparation of platinum-based catalysts, which are essential in various industrial processes, including hydrogenation and oxidation reactions.
Materials Science: It is utilized in the synthesis of platinum nanoparticles, which have applications in electronics, sensors, and as catalysts.
Analytical Chemistry: It is used in the determination of potassium and other cations in analytical procedures
Mécanisme D'action
The mechanism by which dihydrogen hexaiodoplatinate exerts its effects is primarily through its ability to act as a source of platinum ions. In catalytic processes, the platinum ions facilitate the activation of reactants, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application, such as the reduction of hydrogen ions in hydrogenation reactions .
Comparaison Avec Des Composés Similaires
Dihydrogen hexachloroplatinate: Similar in structure but with chloride ligands instead of iodide.
Dihydrogen hexabromoplatinate: Contains bromide ligands.
Dihydrogen hexafluoroplatinate: Contains fluoride ligands.
Uniqueness: Dihydrogen hexaiodoplatinate is unique due to the presence of iodide ligands, which can influence its reactivity and stability. The larger size and lower electronegativity of iodide compared to other halides can result in different chemical behaviors and applications .
Propriétés
Numéro CAS |
20740-45-8 |
|---|---|
Formule moléculaire |
H2I6Pt |
Poids moléculaire |
958.53 g/mol |
Nom IUPAC |
hexaiodoplatinum(2-);hydron |
InChI |
InChI=1S/6HI.Pt/h6*1H;/q;;;;;;+4/p-4 |
Clé InChI |
VQVVOLBVQFOANH-UHFFFAOYSA-J |
SMILES canonique |
[H+].[H+].I[Pt-2](I)(I)(I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


